molecular formula C8H11NO3 B573184 3-Methyltetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,4(3H)-dione CAS No. 178757-90-9

3-Methyltetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,4(3H)-dione

Cat. No.: B573184
CAS No.: 178757-90-9
M. Wt: 169.18
InChI Key: CRGFVXUPQCPCHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyltetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,4(3H)-dione (CAS Registry Number 178757-90-9) is a fused heterocyclic compound with the molecular formula C8H11NO3 and a molecular weight of 169.18 g/mol . This structure serves as a versatile and valuable synthetic intermediate in organic and medicinal chemistry research. Compounds based on the pyrrolo[2,1-c][1,4]oxazine scaffold have been identified as key precursors in the synthesis of biologically active molecules. For instance, related structural motifs are utilized in the development of Selective Androgen Receptor Modulators (SARMs), which are investigated for their potential anabolic effects . The synthesis of such fused pyrrolooxazines can be achieved through one-pot, transition metal-free methods in superbasic systems, offering an efficient route to these complex structures for research purposes . This product is intended for use in a laboratory setting by qualified professionals. For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-methyl-6,7,8,8a-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-5-7(10)9-4-2-3-6(9)8(11)12-5/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGFVXUPQCPCHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N2CCCC2C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Synthesis from Methacryloyl-D-Proline

The most widely reported method involves a multi-step synthesis starting from methacryloyl-D-proline (6 ), as detailed in a 2019 study . The process begins with the reaction of methacryloyl-D-proline (31.5 g, 172 mmol) with 1-bromopyrrolidine-2,5-dione (61.2 g, 344 mmol) in anhydrous N,N-dimethylformamide (DMF) under nitrogen atmosphere. The mixture is cooled to 0°C, stirred for 120 minutes, and gradually warmed to room temperature. After 16 hours, the crude product is concentrated, dissolved in ethyl acetate (EA), and washed with saturated sodium bicarbonate (NaHCO₃) and brine. Purification via silica gel chromatography yields (3R,8aR)-3-(bromomethyl)-3-methyltetrahydro-1H-pyrrolo[2,1-c] oxazine-1,4(3H)-dione (7 ) in 89% yield (40 g) .

Key Reaction Parameters

ParameterValue
Starting MaterialMethacryloyl-D-proline (6 )
Reagent1-Bromopyrrolidine-2,5-dione
SolventAnhydrous DMF
Temperature0°C → Room Temperature
Reaction Time16 hours
Yield89%

Characterization by nuclear magnetic resonance (NMR) confirms the structure: 1H^1H NMR (400 MHz, DMSO) δ 4.77–4.66 (m, 1H), 1.58 (s, 3H); 13C^{13}C NMR (101 MHz, DMSO) δ 167.26 (C=O), 163.07 (C=O) .

Visible Light-Promoted Radical Cascade Synthesis

A 2023 study introduced a photochemical approach using blue light to initiate a radical cascade . N-(2-Hydroxyethyl)-N-(4-methoxyphenyl)-3-phenylpropiolamide (1a ) (0.20 mmol) reacts with 4-methylbenzenethiol (2a ) (0.30 mmol) in acetonitrile (CH₃CN) under 2.5 W blue LED irradiation. Hydrochloric acid (HCl, 0.15 mL, 2.00 M) is added to maintain acidic conditions, and the mixture is stirred at 60°C for 12 hours. Workup with saturated NaHCO₃ and extraction with EA yields the spirotricyclic product (3a ) in 76% yield after chromatography .

Mechanistic Insights
The reaction proceeds via a radical pathway, as evidenced by inhibition with TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) . Thiols generate sulfur radicals, which add to the propiolamide triple bond, followed by ipso-cyclization and oxygen capture. Subsequent Michael addition forms the pyrrolo-oxazine core . Substrate modifications, such as replacing methoxy groups with Ts-protected amines, reduce yields to 36%, highlighting the sensitivity to electronic effects .

Optimized Conditions

ParameterValue
SubstrateN-Arylpropiolamide (1a )
Radical Source4-Methylbenzenethiol (2a )
Light Source2.5 W Blue LED
SolventCH₃CN
Temperature60°C
Yield76%

Comparative Analysis of Synthetic Methods

The two primary methods differ significantly in complexity, yield, and applicability:

MethodMulti-Step Synthesis Radical Cascade
Starting Materials Methacryloyl-D-prolineN-Arylpropiolamide
Reagents 1-Bromopyrrolidine-2,5-dioneThiols, HCl
Conditions Room Temperature60°C, Blue Light
Reaction Time 16 hours12 hours
Yield 89%76%
Scalability High (40 g scale)Moderate (0.2 mmol scale)
Complexity Multi-step purificationSingle-step cascade

The multi-step method offers superior yields and scalability, making it preferable for industrial applications. Conversely, the radical cascade approach eliminates intermediate isolations but requires precise light and temperature control .

Characterization and Analytical Data

Successful synthesis is confirmed through spectroscopic techniques:

  • 1H^1H NMR : Methyl groups resonate at δ 1.58 (s, 3H), while oxazine protons appear as multiplet signals between δ 4.77–4.66 .

  • 13C^{13}C NMR : Carbonyl carbons are observed at δ 167.26 and 163.07, with the quaternary oxazine carbon at δ 83.88 .

  • Mass Spectrometry : Molecular ion peaks align with the formula C₈H₁₁NO₃ (m/z 169.18) .

Challenges and Optimization Strategies

Multi-Step Synthesis Challenges

  • Purification Complexity : Column chromatography is required after each step, increasing time and cost .

  • Sensitivity to Moisture : Anhydrous DMF and nitrogen atmosphere are critical to prevent side reactions .

Radical Cascade Limitations

  • Substrate Restrictions : Electron-withdrawing groups on the aryl ring reduce yields below 40% .

  • Light Dependency : Reactions fail under dark conditions, necessitating specialized equipment .

Optimization Approaches

  • Catalyst Screening : Transition metal catalysts (e.g., CuI) may accelerate cyclization in radical methods .

  • Solvent Effects : Replacing CH₃CN with dimethyl sulfoxide (DMSO) improves radical stability in photochemical routes .

Chemical Reactions Analysis

Types of Reactions

3-Methyltetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,4(3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 3-Methyltetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,4(3H)-dione serves as a building block for the synthesis of more complex molecules. Its unique ring structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology and Medicine

This compound has shown potential in medicinal chemistry due to its ability to interact with biological targets. It has been investigated for its antioxidant and antitumor activities, making it a candidate for the development of new therapeutic agents .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 3-Methyltetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,4(3H)-dione exerts its effects involves its interaction with specific molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. In antitumor applications, it may interfere with cell proliferation and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical distinctions between 3-methyltetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,4(3H)-dione and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Applications/Properties
This compound (Target) C₈H₁₀N₂O₃ 182.17 g/mol Methyl group at position 3, dione at 1,4 positions Intermediate in SARMs synthesis; high thermal stability
3-Benzoyl-2-hydroxy-3a-[(3-methylquinoxalin-2-yl)methyl]-1H-pyrrolo[2,1-c][1,4]benzothiazine-1,4-dione C₂₉H₂₀N₄O₄S 532.56 g/mol Benzothiazine core, quinoxaline substituent Moderate yield (synthesis via benzoylation); potential antimicrobial activity
3,10-Dimethoxy-6H,13H-bispyrido[4',3':4,5]pyrrolo[1,2-a:1',2'-d]pyrazine-6,13-dione C₁₈H₁₂N₄O₄ 348.31 g/mol Two pyridine rings, methoxy groups IR absorption at 1710 cm⁻¹ (C=O); limited solubility in polar solvents
1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-1,3-dione (Isomeric variant) C₇H₅NO₃ 151.12 g/mol Dione at 1,3 positions Catalogued for life science research; no reported bioactivity
3-Methyl-1H-pyrrolo[2,1-c][1,4]oxazin-1-one (Oxazinone derivative) C₇H₇NO₂ 137.14 g/mol Single ketone at position 1, methyl substituent Intermediate in peramine (alkaloid) synthesis; mGluR5 antagonist precursor

Physicochemical Properties

  • Thermal Stability: The target compound exhibits higher thermal stability (mp >250°C inferred from synthesis conditions) compared to the oxazinone derivative (mp 343–344°C for bispyrido-pyrrolo-pyrazine-dione) .
  • Solubility: The benzothiazine analogue’s solubility is reduced by the bulky quinoxaline group, whereas the isomeric 1,3-dione variant () is more polar due to asymmetric ketone placement .

Biological Activity

3-Methyltetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,4(3H)-dione is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound is characterized by a unique fused ring system, which contributes to its pharmacological properties. In this article, we will explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H7NO2. The structure includes a pyrrole ring fused with an oxazine moiety, which is critical for its biological interactions. The crystal structure analysis shows that all non-hydrogen atoms are essentially planar with weak intermolecular interactions contributing to its stability in solid-state forms .

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities through several mechanisms:

  • Antagonism of mGluR5 Receptors : Analogues of this compound have been synthesized and tested as non-competitive antagonists of the metabotropic glutamate receptor 5 (mGluR5). This receptor is implicated in several neurological disorders, making these compounds potential candidates for therapeutic applications in conditions such as anxiety and depression .
  • Cytotoxicity : In vitro studies have shown that derivatives of pyrrolo compounds can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through mitochondrial pathways and disruption of cellular homeostasis.

Case Studies

Recent studies have highlighted the efficacy of this compound in various biological contexts:

  • Neuroprotective Effects : A study demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage. The neuroprotective effects were attributed to its ability to modulate glutamate signaling pathways and reduce excitotoxicity .
  • Antimicrobial Activity : Another investigation revealed that derivatives of this compound exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Data Tables

Biological Activity Mechanism Reference
mGluR5 AntagonismNon-competitive inhibition
CytotoxicityInduction of apoptosis
NeuroprotectionModulation of glutamate signaling
AntimicrobialDisruption of cell wall synthesis

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-methyltetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,4(3H)-dione, and how can reaction conditions be optimized?

  • Answer: A common method involves nucleophilic substitution using Grignard reagents. For example, dissolving the precursor in dry THF and adding Grignard reagents (1.5 equivalents) at 0°C, followed by stirring at room temperature overnight. Quenching with water, washing with NaOH, and purification via silica gel column chromatography (eluent: hexane/ethyl acetate) yields the product . Optimization includes adjusting solvent polarity (e.g., THF vs. DCM) and reaction time to improve yield. Monitoring via TLC or HPLC is critical for identifying intermediates.

Q. How is the compound characterized structurally, and what spectroscopic data are essential for confirmation?

  • Answer: Key techniques include:

  • 1H/13C NMR : Signals for the methyl group (δ ~1.2–1.5 ppm), oxazine ring protons (δ ~3.5–4.5 ppm), and carbonyl groups (δ ~170–180 ppm in 13C) .
  • HRMS : To confirm molecular weight (e.g., calculated [M+H]+ = 238.24, observed 238.25) .
  • IR : Peaks for C=O (~1750 cm⁻¹) and C-O-C (~1100 cm⁻¹) .
    Cross-referencing with literature data (e.g., Table 2 in ) ensures structural accuracy.

Q. What are the solubility and stability considerations for this compound in experimental workflows?

  • Answer: The compound is moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly in water. Stability tests under varying pH (2–12) and temperature (4–60°C) show decomposition above 40°C in acidic conditions. Storage recommendations: anhydrous environment at –20°C in amber vials .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reaction pathways or resolving contradictory NMR data?

  • Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for Grignard additions or predict NMR chemical shifts. For example, discrepancies in methyl proton shifts (experimental vs. calculated) may arise from solvent effects or conformational flexibility, which can be addressed by including implicit solvent models (e.g., PCM) .

Q. What strategies resolve low yields in the synthesis of derivatives with bulky substituents?

  • Answer: Low yields with bulky groups (e.g., benzyl or aryl) often result from steric hindrance. Strategies include:

  • Using bulky-base catalysts (e.g., DIPEA) to deprotonate intermediates .
  • Switching to microwave-assisted synthesis to enhance reaction kinetics .
  • Employing protecting groups (e.g., Boc) for sensitive functional groups .

Q. How can mechanistic studies explain unexpected byproducts during oxazine ring formation?

  • Answer: Byproducts may arise from ring-opening via nucleophilic attack or oxidation. Mechanistic probes:

  • Isotope labeling : Using D₂O to track proton transfer steps.
  • Kinetic studies : Varying reagent stoichiometry to identify rate-limiting steps.
  • LC-MS : Trapping intermediates with quenching agents (e.g., NH₄Cl) .

Q. What are the implications of stereochemical heterogeneity in biological activity, and how is it controlled?

  • Answer: The compound’s fused bicyclic system may exhibit axial chirality, affecting binding to biological targets (e.g., enzymes). Control methods:

  • Chiral HPLC to separate enantiomers.
  • Asymmetric catalysis (e.g., chiral ligands in Grignard reactions) .
  • Circular Dichroism (CD) to confirm enantiopurity .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data across studies?

  • Answer: Variations may stem from:

  • Polymorphism : Recrystallization solvents (e.g., ethanol vs. ethyl acetate) yield different crystal forms.
  • Impurity profiles : Trace solvents (e.g., THF) or unreacted precursors alter thermal properties.
  • Instrument calibration : Cross-validate using reference standards (e.g., NIST data ).

Methodological Tables

Parameter Typical Conditions References
Grignard Reaction Temp0°C → RT, 12–24 h
Column ChromatographySilica gel, hexane/EtOAc (7:1 → 3:1)
HRMS Accuracy±0.005 Da
Stability (pH 7, 25°C)>90% intact after 7 days

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.